molecular formula C6H12N2O2 B6271610 (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide CAS No. 578740-87-1

(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6271610
CAS No.: 578740-87-1
M. Wt: 144.2
InChI Key:
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Description

(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with formaldehyde and a suitable amide source under controlled conditions. One common method includes the use of a base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . This method provides a convenient and efficient route to the desired compound with good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Additionally, the pyrrolidine ring structure provides a rigid framework that can enhance binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activities.

    Pyrrolidine-1-carboxamide: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    N-methylpyrrolidine-1-carboxamide: Contains a methyl group instead of a hydroxymethyl group, affecting its chemical behavior and uses.

Uniqueness

(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its chiral nature and the presence of the hydroxymethyl group, which allows for specific interactions with biological targets and diverse chemical reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves the conversion of a suitable starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-pyrrolidone", "formaldehyde", "sodium cyanoborohydride", "acetic anhydride", "triethylamine", "methanol", "water" ], "Reaction": [ "Step 1: Conversion of 2-pyrrolidone to 2-(hydroxymethyl)pyrrolidine", "React 2-pyrrolidone with formaldehyde and sodium cyanoborohydride in methanol and water to obtain 2-(hydroxymethyl)pyrrolidine.", "Step 2: Protection of the hydroxyl group", "React 2-(hydroxymethyl)pyrrolidine with acetic anhydride and triethylamine to protect the hydroxyl group as an acetate.", "Step 3: Deprotection of the hydroxyl group", "React the protected compound with methanol and water to remove the acetate group and obtain (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide." ] }

CAS No.

578740-87-1

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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